Cas no 27148-07-8 (2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

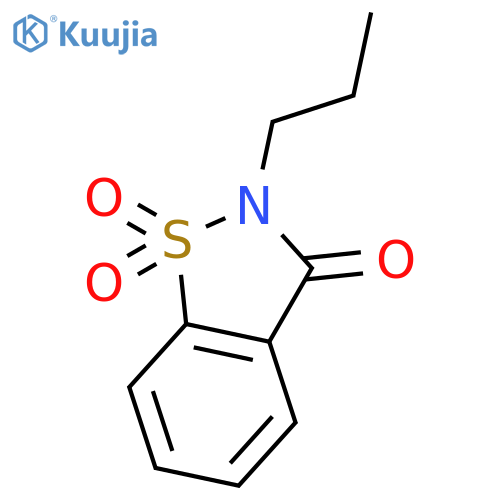

27148-07-8 structure

商品名:2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

CAS番号:27148-07-8

MF:C10H11NO3S

メガワット:225.264241456985

MDL:MFCD01234993

CID:1429544

PubChem ID:607305

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide

- 1,1-dioxo-2-propyl-1,2-benzothiazol-3-one

- 2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

- N-Propylsaccharin

- 2-Propyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide #

- CHEMBL4072571

- AKOS001296388

- Z53837736

- ZQAJMKNVQVOICB-UHFFFAOYSA-N

- DTXSID00345822

- BDBM50242147

- 1,2-Benzisothiazolin-3-one, 2-propyl-, 1,1-dioxide

- EN300-26866910

- SCHEMBL698407

- STL293365

- 2-propyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide

- 27148-07-8

-

- MDL: MFCD01234993

- インチ: InChI=1S/C10H11NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h3-6H,2,7H2,1H3

- InChIKey: ZQAJMKNVQVOICB-UHFFFAOYSA-N

- ほほえんだ: CCCN1C(=O)C2=CC=CC=C2S1(=O)=O

計算された属性

- せいみつぶんしりょう: 225.04603

- どういたいしつりょう: 225.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 62.8Ų

じっけんとくせい

- PSA: 54.45

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26866910-0.05g |

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |

27148-07-8 | 95.0% | 0.05g |

$2755.0 | 2025-03-20 |

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

27148-07-8 (2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione) 関連製品

- 15448-99-4(2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one)

- 7499-96-9(2-butyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量